6-chloro-5-fluoro-2,3-dihydro-1H-indole
CAS No.: 205584-67-4
Cat. No.: VC3870343
Molecular Formula: C8H7ClFN
Molecular Weight: 171.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205584-67-4 |
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Molecular Formula | C8H7ClFN |
Molecular Weight | 171.6 g/mol |
IUPAC Name | 6-chloro-5-fluoro-2,3-dihydro-1H-indole |
Standard InChI | InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 |
Standard InChI Key | RVYDZMQIYQISAU-UHFFFAOYSA-N |
SMILES | C1CNC2=CC(=C(C=C21)F)Cl |
Canonical SMILES | C1CNC2=CC(=C(C=C21)F)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-5-fluoro-2,3-dihydro-1H-indole, reflects its bicyclic framework. The benzene ring is substituted with chlorine and fluorine at positions 4 and 5, respectively, while the pyrrole ring is partially saturated, forming a 2,3-dihydroindole scaffold. Key structural descriptors include:
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SMILES:
C1CNC2=C1C(=C(C=C2)F)Cl
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InChI Key:
ZGDMHRLSOGHDSZ-UHFFFAOYSA-N
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Canonical SMILES:
C1CNC2=C1C(=C(C=C2)F)Cl
The planar aromatic system and electron-withdrawing halogen substituents enhance the compound’s polarity, influencing its solubility and intermolecular interactions.
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 171.60 g/mol | PubChem |
Molecular Formula | PubChem | |
DSSTox Substance ID | DTXSID90657784 | EPA DSSTox |
The compound’s logP (octanol-water partition coefficient) and solubility profile remain uncharacterized experimentally, but computational models predict moderate lipophilicity due to the halogen atoms.
Applications in Medicinal Chemistry
Kinase Inhibition
Indoline derivatives are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The chloro and fluoro substituents may enhance binding affinity through halogen bonding, as seen in analogues targeting JAK2 or ALK5 .
Central Nervous System (CNS) Agents
The dihydroindole scaffold’s rigidity and solubility profile make it suitable for crossing the blood-brain barrier. Preclinical studies on related compounds suggest potential in treating Parkinson’s disease and depression .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric hydrogenation methods to access enantiopure dihydroindoles.
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Biological Screening: Evaluate the compound’s activity against oncology and CNS targets in high-throughput assays.
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ADME Studies: Investigate pharmacokinetic properties, including metabolic stability and plasma protein binding.
Comparative Analysis with Analogues
The fluorine atom in 6-Cl-5-F-indoline increases electronegativity, potentially improving target engagement compared to methoxy or chloro-only analogues.
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